2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Description

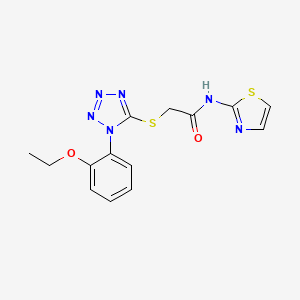

2-((1-(2-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a tetrazole ring substituted at the 1-position with a 2-ethoxyphenyl group. A thioether linkage connects the tetrazole to an acetamide moiety, which is further substituted with a thiazol-2-yl group. This structure combines pharmacophoric elements known for diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Tetrazole rings are nitrogen-rich heterocycles that enhance metabolic stability and mimic carboxylate groups in drug design. The thiazole ring contributes to π-π stacking interactions in biological targets, while the ethoxy group on the phenyl ring modulates lipophilicity and solubility .

Properties

IUPAC Name |

2-[1-(2-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N6O2S2/c1-2-22-11-6-4-3-5-10(11)20-14(17-18-19-20)24-9-12(21)16-13-15-7-8-23-13/h3-8H,2,9H2,1H3,(H,15,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPNQGLOYGAOXFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C(=NN=N2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multiple steps. One common route starts with the preparation of the tetrazole ring, followed by the introduction of the thiazole ring and the acetamide group. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the tetrazole or thiazole rings.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing tetrazole and thioamide groups exhibit significant antimicrobial properties. Studies have shown that 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide demonstrates activity against various bacterial strains, including multidrug-resistant pathogens.

Case Study:

A comparative study evaluated the antibacterial efficacy of this compound against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it had lower Minimum Inhibitory Concentration (MIC) values compared to traditional antibiotics like linezolid, suggesting its potential as a therapeutic agent against resistant infections.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. Preliminary studies suggest that it may reduce pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study:

In vitro assays showed that the compound significantly decreased the levels of inflammatory markers in human cell lines stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory disorders.

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Its structural components allow it to interact with cellular targets involved in cancer proliferation.

Case Study:

In a study assessing cytotoxic effects on human cancer cell lines (e.g., HepG-2 and A549), the compound exhibited significant cell viability reduction at concentrations above 10 µM, indicating promising anticancer activity.

Mechanism of Action

The mechanism by which 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, through its tetrazole and thiazole rings. These interactions could modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Modifications

The following table summarizes key structural analogs and their differences:

Key Structural and Functional Differences

Tetrazole substituents: The 2-ethoxyphenyl group in the target compound differs from chloro-methylphenyl (), phenyl (), or methyl () groups, altering electronic and steric properties.

Biological Activity Trends: Compound 4c () demonstrates selective cytotoxicity against cancer cells, attributed to the methyltetrazole and 4-phenylthiazole moieties. The absence of a bulky ethoxyphenyl group may improve cellular uptake.

Synthetic Approaches :

- The target compound likely shares synthetic routes with analogs, such as nucleophilic substitution between 2-chloro-N-(thiazol-2-yl)acetamide and 1-(2-ethoxyphenyl)-1H-tetrazole-5-thiol .

- Modifications in solvent (e.g., THF, propan-2-ol) and catalysts (e.g., triethylamine) are common across similar syntheses .

Biological Activity

The compound 2-((1-(2-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes a tetrazole ring, a thioamide linkage, and a thiazole moiety. The unique arrangement of these functional groups contributes to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives containing the tetrazole moiety can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have shown significant antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli .

- Antitumor Properties : The presence of the thiazole group in conjunction with the tetrazole has been linked to cytotoxic effects in cancer cell lines. Compounds with similar structural motifs have demonstrated promising results in inhibiting cell proliferation in various cancer models .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which is crucial for its potential therapeutic applications. For example, tetrazole derivatives have been characterized as inhibitors of certain kinases and phosphodiesterases .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with Receptors : The compound can form hydrogen bonds and engage in π-π stacking interactions with target proteins, influencing their activity.

- Cell Cycle Arrest : Some studies indicate that similar compounds induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the activation of caspases and other apoptotic pathways .

Case Studies

- Antitumor Activity : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines (e.g., U251 glioblastoma). The results indicated that compounds with a similar structure to our target exhibited IC50 values below 30 µM, suggesting significant anticancer potential .

- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of tetrazole derivatives using the disc diffusion method. The findings demonstrated that certain derivatives inhibited bacterial growth effectively at concentrations as low as 100 µg/mL .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds:

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Tetrazole derivative | Antimicrobial | 50 |

| Compound B | Thiazole derivative | Antitumor | 25 |

| Target Compound | Tetrazole-thiazole hybrid | Antimicrobial, Antitumor | <30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.